molecular formula C9H7NO B023206 Isocarbostyril CAS No. 491-30-5

Isocarbostyril

Katalognummer B023206
CAS-Nummer: 491-30-5
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: VDBNYAPERZTOOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isocarbostyril, also known as 1-Hydroxyisoquinoline or 1-Isoquinolinol, is a compound with the empirical formula C9H7NO . It is a solid substance with a molecular weight of 145.16 .


Synthesis Analysis

The synthesis of Isocarbostyril and its derivatives has been a topic of interest in recent years. Biocatalysis has been used in the asymmetric synthesis of alkaloids, including Isocarbostyril . The chemo-enzymatic strategies have been further explored and improved, and advances in amine biocatalysis have vastly expanded the opportunities for incorporating enzymes into synthetic routes towards these important natural products .


Molecular Structure Analysis

The molecular structure of Isocarbostyril is characterized by a combination of carbon, hydrogen, and nitrogen atoms . The structure of Isocarbostyril is closely related to its physical and chemical properties .


Chemical Reactions Analysis

Isocarbostyril is involved in various chemical reactions. For instance, it has been used in the total synthesis of natural products and targeted complex bioactive molecules . The chemistry of a biomaterial directly contributes to its interaction with biological environments .


Physical And Chemical Properties Analysis

Isocarbostyril is a solid substance with a molecular weight of 145.16 . It has a density of 1.188±0.06 g/cm3, a melting point of 212-216°C, and a boiling point of 376.3±35.0 °C .

Zukünftige Richtungen

The future of Isocarbostyril research lies in its potential use in medicine, particularly in the treatment of cancer . There is ongoing research into the synthesis of novel analogs and isotopologs of the anticancer Isocarbostyril alkaloids . These new synthetic compounds exhibit improved metabolic activity, stability, and/or aqueous solubility .

Eigenschaften

IUPAC Name

2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNYAPERZTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197677
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyisoquinoline

CAS RN

491-30-5
Record name 1(2H)-Isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxyisoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isocarbostyril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EG3HGG1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (100 mg, 0.63 mmol) and 2-but-3-ynyl-2H-isoquinolin-1-one (120 mg, 0.63 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (cyclohexane/AcOEt 4:1) to yield 17 mg (62 μmol, 10%) of 2-(4-pyridin-2-yl)but-3-ynyl)isoquinolin-1(2H)-one as a white solid (M.P.=85-90° C.).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isocarbostyril
Reactant of Route 2
Isocarbostyril
Reactant of Route 3
Reactant of Route 3
Isocarbostyril
Reactant of Route 4
Isocarbostyril
Reactant of Route 5
Isocarbostyril
Reactant of Route 6
Isocarbostyril

Q & A

Q1: How does narciclasine, an isocarbostyril alkaloid, exert its antitumor effects?

A: Narciclasine exhibits potent antitumor activity by binding to the 60S subunit of ribosomes, thereby inhibiting protein biosynthesis []. Additionally, narciclasine targets the translation elongation factor eEF1A, disrupting both protein synthesis and actin cytoskeleton regulation []. This dual mechanism of action contributes to its potent antitumor effects.

Q2: What is the impact of narciclasine on the actin cytoskeleton?

A: Narciclasine promotes the formation of actin stress fibers, primarily at the cell cortex, leading to changes in cell morphology and decreased migratory potential in cancer cells []. This effect is mediated by the activation of the small GTPase RhoA []. Notably, this effect is more pronounced in cancer cells compared to normal fibroblasts [].

Q3: How does the structure of narciclasine relate to its activity?

A: Extensive research on narciclasine derivatives has provided valuable insights into its pharmacophore and structure-activity relationships []. Modifications to the isocarbostyril core structure, particularly at the C-7 position, can significantly impact its potency, selectivity, and metabolic stability [, ].

Q4: What are the downstream effects of eEF1A targeting by narciclasine in melanomas?

A: Narciclasine, at low nanomolar concentrations, directly binds to eEF1A, leading to significant actin cytoskeleton disorganization and impairing both elongation and initiation steps of protein synthesis []. This ultimately results in cytokinesis impairment. Apoptosis is only induced at higher doses (≥200 nM) [].

Q5: How does the stereochemistry of the B/C ring junction in Amaryllidaceae isocarbostyril alkaloids influence their biological activity?

A: The stereochemistry at the B/C ring junction plays a crucial role in the biological activity of Amaryllidaceae isocarbostyril alkaloids [, ]. The trans configuration at this junction generally leads to enhanced antitumor activity compared to the cis configuration [, ].

Q6: What is the role of the C7-hydroxyl group in Amaryllidaceae isocarbostyril alkaloids?

A: The presence of a hydroxyl group at the C7 position in ring A significantly impacts the activity of Amaryllidaceae isocarbostyril alkaloids [, ]. Studies suggest that modifications at this position, such as acylation or alkylation, can alter their potency and selectivity profiles [, ].

Q7: What synthetic approaches have been explored for the preparation of isocarbostyrils?

A7: Numerous synthetic strategies have been developed for the construction of isocarbostyrils, including:

  • Gabriel-Coleman synthesis []
  • Ring enlargement of phthalimides []
  • Condensation of amines with homophthalic anhydrides []
  • Reaction of 2-methoxycarbonylstyrene oxide with ammonia or methylamine []
  • Reaction of coumarin and isocoumarin derivatives with ammonia and amines []
  • [4+2]-cycloaddition of ketenes to cyano ketones []
  • Treatment of indanones with sodium azide []
  • Bischler-Napieralski cyclization []
  • Palladium-mediated synthesis []
  • Isoquinolone N-oxide intermediates []
  • Nickel-catalyzed dearomative trans-1,2-carboamination of benzene []

Q8: Can you provide an example of a specific isocarbostyril synthesis?

A: The synthesis of (+)-trans-dihydrolycoricidine (5) exemplifies the use of enantioselective methodologies in isocarbostyril synthesis []. The key steps include an enantioselective conjugate allylation to establish the absolute configuration and a diastereoselective diboration to control the oxygenation pattern in the target molecule [].

Q9: How was the structure of ruprechstyril confirmed?

A: The structure of ruprechstyril, a new isocarbostyril isolated from Ruprechtia tangarana, was elucidated using a combination of spectroscopic techniques and single-crystal X-ray analysis []. High-resolution mass spectrometry (HRMS) and both 1D and 2D NMR spectroscopy provided crucial structural information, which was definitively confirmed by X-ray crystallography [].

Q10: What are the electrophilic substitution patterns observed in N-alkylated isocarbostyrils?

A: N-alkylated isocarbostyrils display a strong preference for electrophilic substitution at the C-4 position []. This regioselectivity is observed in various reactions, including bromination, acylation, nitration, and acid-catalyzed condensation with formaldehyde [].

Q11: What are the potential therapeutic applications of isocarbostyril alkaloids?

A11: Isocarbostyril alkaloids, particularly those derived from the Amaryllidaceae family, exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications. Some of the key areas of interest include:

    Q12: How does the cytotoxicity of isocarbostyril alkaloids towards cancer cells compare to their effects on normal cells?

    A: One of the promising aspects of isocarbostyril alkaloids is their selectivity towards cancer cells over normal cells. Studies have shown that compounds like narciclasine exhibit significantly higher cytotoxicity in cancer cells compared to normal fibroblasts, indicating a potential for a wider therapeutic window [, ].

    Q13: Are there any isocarbostyril derivatives currently under investigation for their therapeutic potential?

    A: Yes, there is ongoing research focused on developing isocarbostyril derivatives with improved pharmacological properties. Researchers are exploring modifications to the core structure to enhance potency, selectivity, solubility, metabolic stability, and reduce potential side effects [, ].

    Q14: What are the limitations of using natural isocarbostyrils as therapeutic agents?

    A14: Despite their potent biological activities, natural isocarbostyrils often face limitations in therapeutic development, including:

      Q15: Have any isocarbostyril alkaloids been evaluated in human clinical trials?

      A: Despite promising preclinical data, no isocarbostyril alkaloids have progressed to human clinical trials yet. Further research, particularly in optimizing their pharmacological properties and addressing toxicity concerns, is required to explore their full therapeutic potential [, ].

      Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

      Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.